molecular formula C21H32O2 B10830663 8,9-Dihydrocannabidiol CAS No. 877660-90-7

8,9-Dihydrocannabidiol

Cat. No.: B10830663
CAS No.: 877660-90-7
M. Wt: 316.5 g/mol
InChI Key: PCXRACLQFPRCBB-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

  • Cannabidiol
  • Hexahydrocannabinol
  • 7-Hydroxycannabidiol
  • 4’-Fluorocannabidiol
  • 7,8-Dihydrocannabinol
  • Abnormal cannabidiol
  • Cannabidiol dimethyl ether
  • Delta-6-cannabidiol

Biological Activity

8,9-Dihydrocannabidiol (H2CBD) is a synthetic analogue of cannabidiol (CBD), notable for its non-intoxicating properties and potential therapeutic applications. This article explores the biological activities of H2CBD, focusing on its antibacterial, antioxidant, and anticonvulsant properties, supported by various research findings and case studies.

H2CBD is synthesized through a straightforward process involving commercially available chemicals, making it cost-effective and scalable. Unlike CBD, H2CBD cannot be converted into the psychoactive compound tetrahydrocannabinol (THC), which enhances its appeal as a therapeutic agent without the associated legal and safety concerns of cannabis-derived products .

Antibacterial Activity

Recent studies have highlighted H2CBD's significant antibacterial properties. Research indicates that H2CBD exhibits stronger antibacterial activity than several common antibiotics. The minimum inhibitory concentration (MIC) for H2CBD against Escherichia coli and Staphylococcus aureus is reported to be 1.25 μg/mL, comparable to that of CBD .

Comparative Antibacterial Efficacy

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
H2CBD1.25 ± 0.121.25 ± 0.08
CBD1.25 ± 0.101.25 ± 0.13
TetracyclineHigher than H2CBDHigher than H2CBD
GentamicinHigher than H2CBDHigher than H2CBD

The phenolic hydroxyl group in H2CBD is essential for its antibacterial activity, indicating a structure-function relationship that merits further investigation .

Antioxidant Activity

H2CBD also demonstrates potent antioxidant properties. It has been shown to inhibit lipid oxidation and reactive oxygen species production effectively, with results comparable to those of vitamin C . This antioxidant capability suggests potential applications in cosmetic formulations and therapeutic contexts where oxidative stress is a concern.

Anticonvulsant Activity

One of the most promising aspects of H2CBD is its anticonvulsant activity. Studies involving animal models have shown that H2CBD effectively reduces both the frequency and severity of seizures induced by pentylenetetrazole in rats, similar to the effects observed with CBD . The absence of psychoactive effects makes H2CBD a safer alternative for managing epilepsy.

Case Study: Seizure Mitigation in Rats

In a controlled study, researchers compared the efficacy of H2CBD with that of herbal CBD in rats subjected to seizure-inducing agents. Both compounds exhibited comparable effectiveness in reducing seizure activity:

  • Frequency Reduction : Both compounds reduced seizure frequency significantly.
  • Severity Reduction : The severity of seizures was similarly mitigated by both H2CBD and CBD.

This reinforces the potential for H2CBD as a therapeutic agent in epilepsy treatment without the risks associated with THC conversion .

Safety Profile

The safety profile of H2CBD appears favorable, with studies indicating lower toxicity levels compared to traditional antibiotics at concentrations significantly above its MIC values . This characteristic is particularly relevant for developing new therapeutic agents that require high safety margins.

Properties

CAS No.

877660-90-7

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

2-[(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C21H32O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-14,17-18,22-23H,5-10H2,1-4H3/t17-,18+/m0/s1

InChI Key

PCXRACLQFPRCBB-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.